1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(3,4-Difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno-pyrimidine derivative characterized by a bicyclic core structure where a thiophene ring is fused with a pyrimidine-2,4-dione moiety. The compound features a 3,4-difluorophenylmethyl group at position 1 and a phenyl group at position 2. The 3,4-difluorophenyl group is known to improve metabolic stability and bioavailability compared to non-fluorinated analogs . Its synthesis likely follows methods similar to those reported for related thieno-pyrimidines, involving multi-step condensation and cyclization reactions .
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-14-7-6-12(10-15(14)21)11-22-16-8-9-26-17(16)18(24)23(19(22)25)13-4-2-1-3-5-13/h1-10,16-17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSGPFMTRKJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that condensed pyrimidines, which this compound is a structural analog of, are key fragments of antiviral agents. Therefore, it can be inferred that this compound may target viral proteins or enzymes.
Mode of Action
The dimroth rearrangement, a process involving the isomerization of heterocycles, is used in the synthesis of condensed pyrimidines. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure. The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light.
Biological Activity
1-[(3,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound with significant potential in medicinal chemistry. It features a thieno[3,2-d]pyrimidine core structure and has been investigated for its biological activities, particularly as an enzyme inhibitor and receptor modulator. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C19H12F2N2O2S
- Molecular Weight : 370.37 g/mol
- CAS Number : 1326848-10-5
Research indicates that compounds similar to this compound exhibit promising biological activities through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression.
- Receptor Modulation : It may influence receptor signaling pathways critical for cellular responses.
Antiproliferative Activity
A study highlighted that derivatives of thieno[3,2-d]pyrimidine demonstrate potent antiproliferative effects against tumor cell lines. For example:
- In vitro Studies : Compounds exhibited IC50 values around 1 nM against SKOV3 ovarian cancer cells. They inhibited colony formation and induced apoptosis through G2/M phase arrest and tubulin polymerization inhibition .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| 13 | 1 | Tubulin polymerization inhibition |
| 25d | 1 | Induction of apoptosis |
Anti-inflammatory and Analgesic Activities
Other studies have reported that thienopyrimidine derivatives possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce pain in animal models.
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.
Case Studies
- Study on SKOV3 Cells :
- Anti-inflammatory Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares structural features and biological activities of the target compound with key analogs:
Preparation Methods
Gewald Reaction-Based Cyclocondensation
The Gewald reaction serves as a foundational step for constructing the thieno[3,2-d]pyrimidine core. This method involves the condensation of 3-aminothiophene-2-carboxamide derivatives with carbonyl-containing reagents. For example, heating 2-amino-3,5-dicyanothiophene in formic acid at 90°C facilitates cyclization to form the pyrimidinone intermediate, which is subsequently functionalized at the 3-position with a phenyl group.
A modified approach replaces formic acid with formamide to introduce a 4-amino substituent. Aly et al. demonstrated that refluxing 2-amino-3-cyanothiophene with formamide yields 4-aminothieno[3,2-d]pyrimidin-2-one with an 83% yield. The difluorophenylmethyl group is introduced via nucleophilic substitution using (3,4-difluorophenyl)methyl bromide under basic conditions, typically employing potassium carbonate in dimethylformamide (DMF) at 60°C.
Chlorination and Amination Strategy
Chlorination of the pyrimidinone intermediate using phosphoryl chloride (POCl₃) generates a reactive 4-chlorothieno[3,2-d]pyrimidine, which undergoes amination with primary or secondary amines. Wagner et al. optimized this route by treating 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carboxylate with Vilsmeier reagents (POCl₃/DMF) to form a formamidino intermediate, which is subsequently hydrolyzed to the target dione.
Key steps include:
- Chlorination : Reaction of the pyrimidinone with POCl₃ at 110°C for 6 hours.
- Amination : Coupling the chlorinated intermediate with (3,4-difluorophenyl)methylamine in tetrahydrofuran (THF) at room temperature.
- Hydrolysis : Basic hydrolysis using potassium hydroxide in ethanol to yield the 2,4-dione.
This method achieves yields of 65–78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Multi-Component Cyclization Approaches
Multi-component reactions (MCRs) enable simultaneous formation of multiple bonds in a single pot. A representative protocol involves the cyclocondensation of 3-aminothiophene-2-carboxamide with urea derivatives and (3,4-difluorophenyl)methyl isocyanate. Mavrora et al. reported that heating these components in 1,4-dioxane at 90°C for 12 hours produces the thieno[3,2-d]pyrimidine-2,4-dione scaffold with a 72% yield.
Optimization Insights :
- Solvent : 1,4-Dioxane outperforms DMF due to better thermal stability.
- Catalyst : Lewis acids like zinc chloride accelerate cyclization but reduce regioselectivity.
- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance reaction rates by stabilizing transition states.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of prominent methods:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Gewald Cyclization | 70–83 | 92 | High regioselectivity | Requires toxic formic acid |
| Chlorination-Amination | 65–78 | 95 | Scalable for industrial production | Multi-step purification needed |
| Multi-Component Reaction | 60–72 | 90 | One-pot synthesis | Limited to small-scale batches |
Characterization and Quality Control
Critical characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR (DMSO-d6) reveals distinct signals for the difluorophenylmethyl group (δ 4.82 ppm, singlet) and the thieno[3,2-d]pyrimidine protons (δ 7.35–8.10 ppm).
- Infrared Spectroscopy (IR) : Stretching vibrations at 1705 cm$$^{-1}$$ (C=O) and 1240 cm$$^{-1}$$ (C-F) confirm functional groups.
- Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 370.37 [M+H]$$^+$$.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
